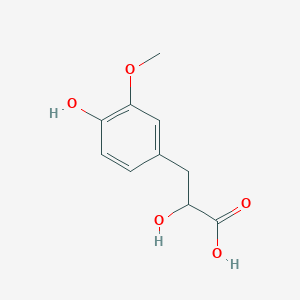

Vanillactic acid

Vue d'ensemble

Description

Vanillactic acid is a compound that has been synthesized and studied for its potential role in the metabolism of aromatic amino acids, particularly in the context of collagen diseases such as rheumatic fever. The compound has been identified in the urine of patients with these conditions, suggesting its relevance in the metabolic pathways associated with these diseases . Additionally, vanillactic acid is one of several metabolites that have been used as chemical parameters for the diagnosis of neurogenic tumors, including neuroblastoma, ganglioneuroma, and phaeochromocytoma. Its presence and levels in urine can be indicative of the presence of such tumors and can also be used to evaluate the effectiveness of their treatment .

Synthesis Analysis

The synthesis of vanillactic acid has been achieved, and its chromatographic properties have been investigated. The synthesized compound's properties were found to be in satisfactory agreement with those of the naturally occurring vanillactic acid found in the urine of patients with rheumatic fever . This suggests that the synthetic pathway used to create vanillactic acid is accurate and can be used for further studies and applications.

Molecular Structure Analysis

While the specific details of the molecular structure of vanillactic acid are not provided in the abstracts, the successful synthesis and chromatographic analysis imply that the molecular structure has been characterized and is consistent with the naturally occurring form of the compound . The molecular structure is likely to be a key factor in its biological activity and its role as a metabolite in various diseases.

Chemical Reactions Analysis

The chemical reactions involving vanillactic acid, particularly its role in the metabolism of aromatic amino acids, are of interest in the context of rheumatic fever. The compound's interactions and transformations within the body could provide insights into the metabolic processes that are altered in collagen diseases . However, the specific chemical reactions have not been detailed in the provided abstracts.

Physical and Chemical Properties Analysis

The physical and chemical properties of vanillactic acid have been explored through gas chromatography, where it was analyzed as its trimethylsilyl derivative. This method allows for the determination of vanillactic acid in urine, which is crucial for its use as a diagnostic tool for neurogenic tumors. The properties that enable its detection and quantification through gas chromatography are essential for its application in clinical settings .

Relevance to Clinical Conditions

Vanillactic acid's increased urinary excretion has been observed in children suffering from collagen diseases, and a relatively simple procedure has been devised for its semiquantitative determination in urine . This finding is significant as it provides a non-invasive means of monitoring the disease and potentially its response to treatment. Furthermore, the determination of vanillactic acid and related metabolites in urine is recommended for the diagnosis of neurogenic tumors and the evaluation of their treatment, as evidenced by the data presented in patients with various neurogenic tumors .

Applications De Recherche Scientifique

Metabolic Studies

Vanillactic acid plays a role in the metabolism of aromatic amino acids, particularly in relation to collagen diseases. A study by (Choremis et al., 1964) found increased urinary output of vanillactic acid in patients with collagen diseases like rheumatic fever. This suggests its potential as a biomarker in such conditions.

Neuroblastoma Screening

In the realm of oncology, particularly neuroblastoma screening, vanillactic acid has been identified as a key metabolite. (Kinoshita et al., 1988) developed a high-performance liquid chromatography method to determine vanillactic acid in urine, aiding in the mass screening of neuroblastoma in infants.

Diagnostic Marker in Neurogenic Tumors

Vanillactic acid has also been studied as a diagnostic marker in neurogenic tumors. (Wadman et al., 1976) described a method for determining vanillactic acid in urine, which can be useful in diagnosing and evaluating the treatment of neurogenic tumors like neuroblastoma, ganglioneuroma, and phaeochromocytoma.

Aromatic L-Amino Acid Decarboxylase Deficiency

Research by (Hyland & Clayton, 1992) highlighted the role of vanillactic acid in the context of Aromatic L-amino acid decarboxylase deficiency. Increased concentrations of vanillactic acid in urine are a biochemical marker for this disease.

Biotechnological Applications

Vanillactic acid has applications in biotechnology as well. For instance, (Westcott et al., 1993) explored its role in the production of natural vanillin flavor from ferulic acid using vanilla plant aerial roots.

Safety And Hazards

Orientations Futures

Research trends in lactic acid (LA) production from lignocellulosic biomass spanning the years 1991 to 2022 have been investigated . The analysis reveals a consistent growth trajectory with minor fluctuations in LA production from lignocellulosic biomass . This suggests that the study and application of Vanillactic acid could be a promising area for future research.

Propriétés

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862962 | |

| Record name | 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Vanillactic acid | |

CAS RN |

2475-56-1 | |

| Record name | Vanillactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

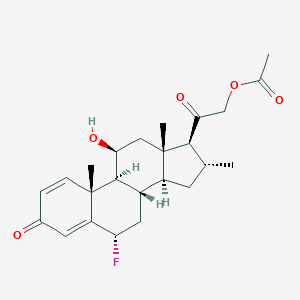

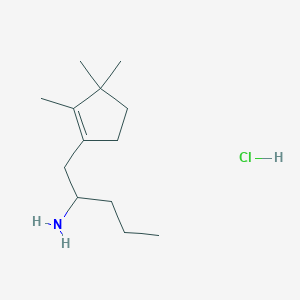

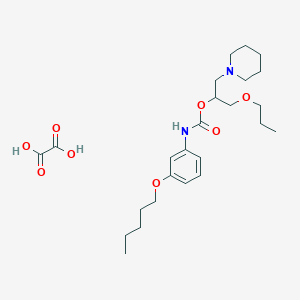

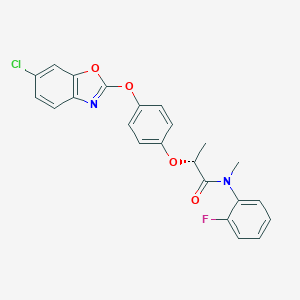

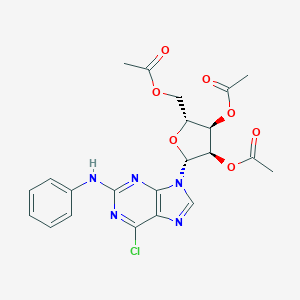

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)